molecular formula C18H17N3O3S B15149678 4-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)benzenesulfonamide

4-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)benzenesulfonamide

Cat. No.: B15149678
M. Wt: 355.4 g/mol
InChI Key: WNULOJOYDDKSGK-UHFFFAOYSA-N
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Description

4-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-dimethyl-4-oxo-5-phenylpyrimidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)benzoic acid
  • 2,6-Dimethyl-4-oxo-5-phenylpyrimidine
  • 4-Hydroxy-2-quinolones

Uniqueness

4-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

4-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C18H17N3O3S/c1-12-17(14-6-4-3-5-7-14)18(22)20-13(2)21(12)15-8-10-16(11-9-15)25(19,23)24/h3-11H,1-2H3,(H2,19,23,24)

InChI Key

WNULOJOYDDKSGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C3=CC=CC=C3

Origin of Product

United States

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